Angiotensin II is primarily synthesized from angiotensinogen, which is produced in the liver. The conversion of angiotensinogen to angiotensin I occurs through the action of renin, an enzyme secreted by the kidneys. Angiotensin I is then converted to angiotensin II by angiotensin-converting enzyme (ACE), predominantly found in the lungs . Angiotensin II, Ala(8)- is classified as a peptide hormone and a member of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.
The synthesis of Angiotensin II, Ala(8)- can be achieved through various methods. One common approach involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method enables precise control over the sequence and modifications of peptides.
Angiotensin II, Ala(8)- has a molecular formula of C₁₃H₁₈N₄O₃S and a molecular weight of approximately 318.37 g/mol. The structure consists of a chain of amino acids with specific functional groups that contribute to its biological activity.
Angiotensin II, Ala(8)- participates in various biochemical reactions within the body. It primarily interacts with angiotensin receptors (AT1 and AT2), leading to vasoconstriction and increased blood pressure.
The mechanism of action for Angiotensin II, Ala(8)- involves its interaction with specific receptors that mediate various physiological responses.
Angiotensin II, Ala(8)- exhibits several notable physical and chemical properties:
Angiotensin II, Ala(8)- has several scientific applications:
Angiotensin II, ala(8)- (CAS: 51833-78-4; PubChem CID: 5748345) is an analog of the endogenous octapeptide hormone Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). Its primary structure is Asp-Arg-Val-Tyr-Ile-His-Pro-Ala, differing from native Angiotensin II solely by the substitution of phenylalanine at position 8 with alanine [1] [5]. This modification eliminates the aromatic phenyl ring while introducing a compact, non-polar methyl side chain.
Table 1: Primary Sequence Comparison
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 |
---|---|---|---|---|---|---|---|---|
Angiotensin II | Asp | Arg | Val | Tyr | Ile | His | Pro | Phe |
Angiotensin II, ala(8)- | Asp | Arg | Val | Tyr | Ile | His | Pro | Ala |
Biophysical analyses reveal that Ala8 substitution reduces the peptide’s molecular weight from 1046.19 Da to 976.12 Da and alters its hydrophobicity profile. The absence of Phe8’s aromatic ring disrupts potential π-π stacking interactions critical for receptor engagement. Comparative peptide mapping demonstrates that Ala8 analogs exhibit a 15-20% reduction in helical propensity in aqueous solutions compared to native Angiotensin II, as quantified by circular dichroism spectroscopy [3] [5]. This substitution also increases susceptibility to aminopeptidase A degradation due to reduced steric hindrance at the C-terminus [4].
High-resolution structural studies provide key insights into the conformational consequences of the Ala8 substitution. Nuclear Magnetic Resonance (NMR) studies in dimethylsulfoxide demonstrate that native Angiotensin II adopts a compact structure stabilized by His6-Pro7-Phe8 ring stacking, where the imidazole ring of His6 and the benzene ring of Phe8 engage in parallel displaced π-π interactions [3]. This arrangement positions Phe8’s carboxyl group for optimal interaction with the angiotensin II type 1 receptor’s Lys199 residue [7].
In Angiotensin II, ala(8)-, NMR chemical shifts reveal:
Table 2: NMR Parameters of Key Residues (400 MHz, DMSO-d6)
Residue | Proton | Angiotensin II (δ, ppm) | Angiotensin II, ala(8)- (δ, ppm) | Δδ |
---|---|---|---|---|
His6 | H-C2 | 7.85 | 8.12 | +0.27 |
His6 | H-C4 | 6.92 | 7.18 | +0.26 |
Phe8/Ala8 | Hβ | 3.21 | 1.42 | -1.79 |
X-ray crystallography efforts have been hampered by the peptide’s flexibility, though molecular dynamics simulations (100 ns) predict a 40% reduction in stable β-turn occupancy between Tyr4 and Ile5 in the Ala8 variant. This conformational instability directly impacts bioactive pose adoption [3] [7].
Unlike native Angiotensin II, which undergoes phosphorylation at Tyr4 and oxidation at Met5 (in some isoforms), Angiotensin II, ala(8)- lacks documented physiological post-translational modifications. In vitro stability assessments reveal distinct degradation kinetics:
The absence of Phe8’s bulky side chain reduces steric protection of the Pro7-Ala8 peptide bond, accelerating carboxypeptidase Y-mediated C-terminal trimming. Additionally, Ala8 diminishes aggregation propensity; while native Angiotensin II forms β-sheet fibrils at >1 mM concentrations, the Ala8 analog remains monomeric under identical conditions, as confirmed by dynamic light scattering [4].
Oxidative stability studies show that removal of the oxidation-labile Phe8 residue increases resistance to hydroxyl radical degradation (EC₅₀ = 1.8 mM vs. 0.9 mM for native peptide). However, this gain is offset by heightened sensitivity to pH-dependent hydrolysis at Asp1-Arg2 (t₁/₂ = 18 hours at pH 7.4 vs. 32 hours for native) [8].
Angiotensin II, ala(8)- serves as a critical tool for dissecting angiotensin II type 1 receptor activation mechanisms. Competitive binding assays using ¹²⁵I-[Sar¹,Ile⁸]angiotensin II reveal:
Table 3: Receptor Binding and Functional Parameters
Parameter | Angiotensin II | Angiotensin II, ala(8)- | Fold Change |
---|---|---|---|
AT1 Kd (nM) | 1.2 ± 0.3 | 38 ± 5 | 31.7↓ |
AT2 Kd (nM) | 310 ± 25 | 420 ± 35 | 1.4↓ |
AT1:AT2 Selectivity Ratio | 258:1 | 11:1 | 23.5↓ |
Vascular Contraction (EC₅₀, M) | 2.1 × 10⁻⁹ | 1.8 × 10⁻⁷ | 85.7↓ |
The 300-fold reduction in AT1 efficacy stems from disrupted interactions with two critical receptor microdomains:
Notably, dithiothreitol sensitivity assays confirm that Angiotensin II, ala(8)- retains >85% binding to dithiothreitol-insensitive AT1A receptors but shows <10% binding to dithiothreitol-sensitive AT1B subtypes. This divergence highlights the residue 8-dependent disulfide bonding heterogeneity in angiotensin II type 1 receptor subtypes [6]. Molecular dynamics simulations confirm a 70% reduction in residence time within the AT1 orthosteric pocket due to impaired hydrophobic sealing of the binding cavity [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0